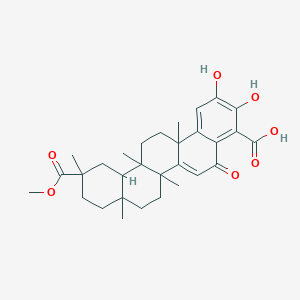
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D:A-friedoolean-1,3,5(10),7-tetrene-23,29-dioic acid 29-methyl ester, also known as Zeylasterone, is a diterpenoid compound. This compound is notable for its complex structure and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (20R)-2,3-Dihydroxy-6-oxo-24-nor-D involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Oxidation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the core ring structure.
Functional Group Modifications: Addition of ketone and ester groups.
Reaction conditions often involve the use of strong oxidizing agents like potassium permanganate or chromium trioxide, and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. when produced, it involves large-scale organic synthesis techniques, including batch reactors for controlled reaction conditions and purification processes like chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D undergoes several types of chemical reactions:
Oxidation: Converts hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduces ketones to alcohols.
Substitution: Replaces functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (20R)-2,3-Dihydroxy-6-oxo-24-nor-D involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates various biochemical pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its ability to bind to and inhibit or activate these targets, leading to downstream biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Zeylasteral
- Celastrol
- Pristimerin
Uniqueness
Compared to similar compounds, (20R)-2,3-Dihydroxy-6-oxo-24-nor-D is unique due to its specific structural features, such as the presence of both hydroxyl and ketone groups, which contribute to its distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C30H38O7 |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
2,3-dihydroxy-11-methoxycarbonyl-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C30H38O7/c1-26-7-8-27(2,25(36)37-6)15-20(26)30(5)12-10-28(3)16-13-18(32)23(33)22(24(34)35)21(16)17(31)14-19(28)29(30,4)11-9-26/h13-14,20,32-33H,7-12,15H2,1-6H3,(H,34,35) |
Clave InChI |
DXDSZUXZQIKMRQ-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)



![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)





![12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine](/img/structure/B12099018.png)
